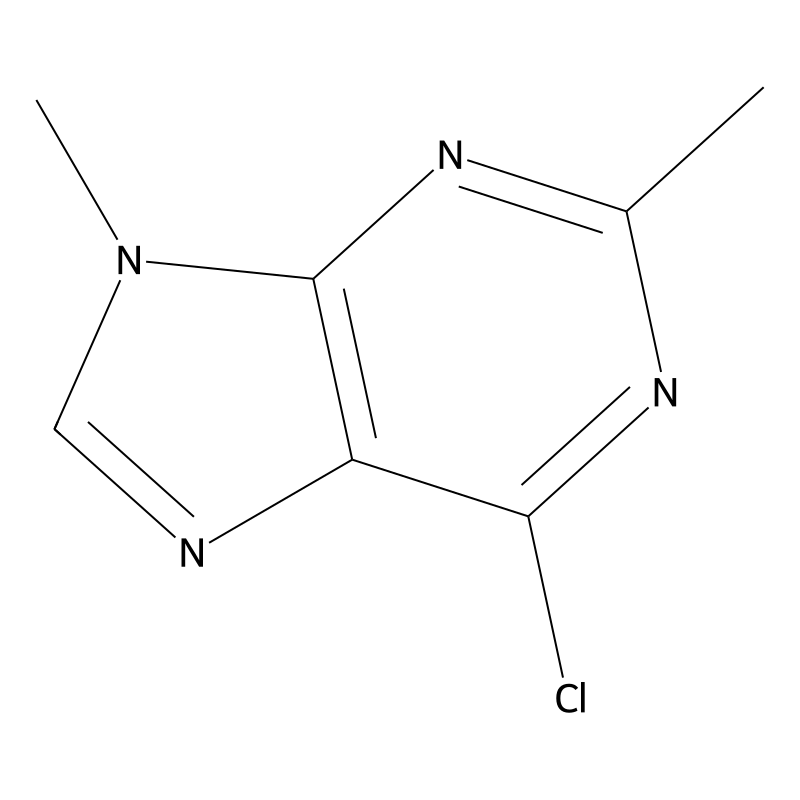

6-Chloro-2,9-dimethyl-9H-purine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Chloro-2,9-dimethyl-9H-purine has the molecular formula C₇H₇ClN₄ and a molecular weight of approximately 182.61 g/mol . The compound features a purine base structure with chlorine and methyl substituents at specific positions. Its systematic name reflects its structural characteristics: "6-Chloro" indicates a chlorine atom at the sixth position, while "2,9-dimethyl" denotes methyl groups at the second and ninth positions of the purine ring.

- Alkylation Reactions: The compound can undergo alkylation through nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atoms in the purine ring.

- Condensation Reactions: It can participate in condensation reactions to form more complex molecules, often utilizing catalysts like cellulose sulfuric acid under solvent-free conditions .

- Dechlorination: In some reactions, the chlorine atom can be replaced by other functional groups through nucleophilic substitution.

Research indicates that 6-Chloro-2,9-dimethyl-9H-purine exhibits significant biological activity. It has been studied for its potential as an anticancer agent, with promising results in inhibiting tumor growth . Additionally, it may possess antiviral properties and could be explored for use in treating viral infections.

Several synthesis methods have been developed for 6-Chloro-2,9-dimethyl-9H-purine:

- One-Pot Synthesis: A notable method involves the one-pot condensation of 6-chloropyrimidine derivatives with amines or other nucleophiles under mild conditions .

- Alkylation of Precursor Compounds: The compound can be synthesized by alkylating 6-chloro-2-fluoropurine or 2,6-dichloropurine with appropriate alkyl halides in the presence of bases like potassium carbonate .

6-Chloro-2,9-dimethyl-9H-purine has several applications:

- Pharmaceutical Development: Its potential as an anticancer and antiviral agent makes it a candidate for drug development.

- Research Tool: It serves as a useful reagent in biochemical research for studying purine metabolism and related pathways.

Interaction studies have shown that 6-Chloro-2,9-dimethyl-9H-purine interacts with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in nucleotide metabolism, which could contribute to its anticancer properties.

- Binding Affinity: Studies are ongoing to determine its binding affinity to receptors or proteins involved in cell signaling pathways.

Several compounds share structural similarities with 6-Chloro-2,9-dimethyl-9H-purine. Here is a comparison highlighting its uniqueness: